molecular formula C20H16F2N4O3S B2750692 (E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 897481-46-8

(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B2750692
CAS No.: 897481-46-8
M. Wt: 430.43
InChI Key: VWDONVCCPXRZJO-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds with structural features similar to the specified molecule have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of piperazine and benzothiazole have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). This suggests that the compound could be investigated for its potential as an antimicrobial agent.

Anti-inflammatory Applications

Novel compounds incorporating piperazine and thiazole moieties have been synthesized and shown to possess anti-inflammatory properties. For instance, a study demonstrated that certain synthesized compounds exhibited anti-inflammatory activity, suggesting potential therapeutic applications in managing inflammation-related conditions (Ahmed et al., 2017).

Anticancer Activity

Research has also delved into the anticancer activities of molecules with piperazine and benzothiazole structures, indicating the potential of these compounds in cancer treatment. Synthesized compounds were evaluated against various human cancer cell lines, showing potent cytotoxic activities, which points towards the potential application of the compound in anticancer research (Gudisela et al., 2017).

Antiviral and Antileishmanial Applications

The compound's structural characteristics suggest potential use in the development of antiviral and antileishmanial agents. For example, compounds designed for tuberculosis treatment showed unexpected activity against kinetoplastid diseases, leading to the identification of a potential drug candidate for visceral leishmaniasis, indicating a research avenue for similar compounds (Thompson et al., 2016).

Properties

IUPAC Name

(E)-1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O3S/c21-14-11-16(22)19-17(12-14)30-20(23-19)25-8-6-24(7-9-25)18(27)5-4-13-2-1-3-15(10-13)26(28)29/h1-5,10-12H,6-9H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDONVCCPXRZJO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.